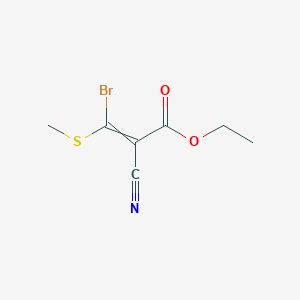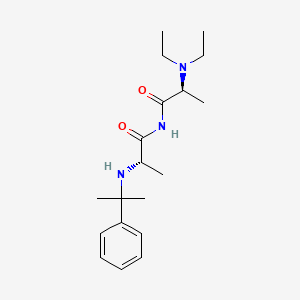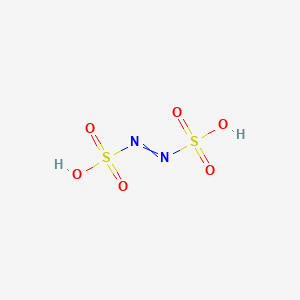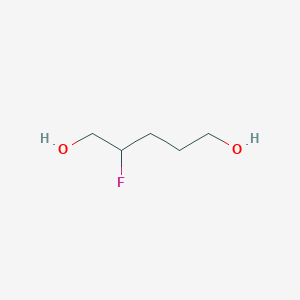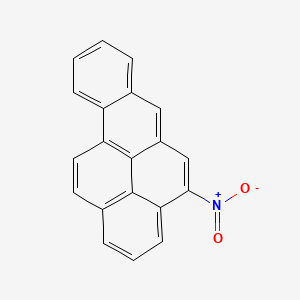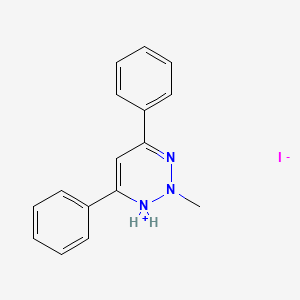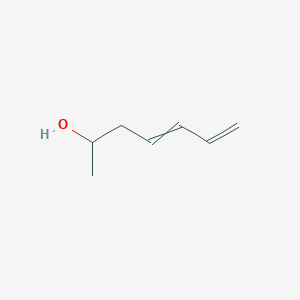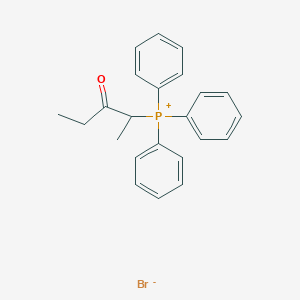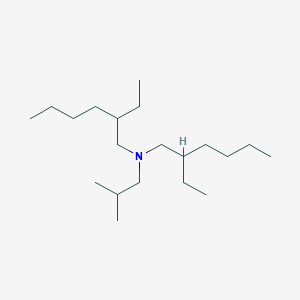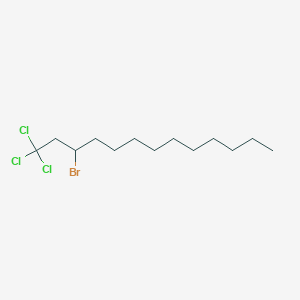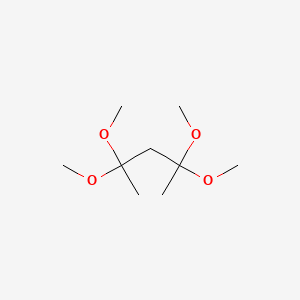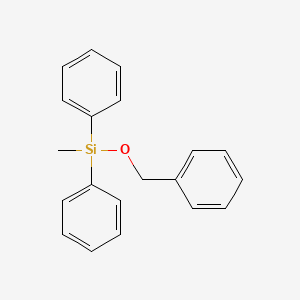
Silane, methyldiphenyl(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, methyldiphenyl(phenylmethoxy)- is a chemical compound with the molecular formula C20H20OSi. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Silane, methyldiphenyl(phenylmethoxy)- typically involves the reaction of phenylmethanol with methyldiphenylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
PhCH2OH+(Ph2MeSiH→PhCH2OSiMePh2
Industrial Production Methods
Industrial production of Silane, methyldiphenyl(phenylmethoxy)- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, methyldiphenyl(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, methyldiphenyl(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique properties.
Mécanisme D'action
The mechanism of action of Silane, methyldiphenyl(phenylmethoxy)- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethylsilane: Similar in structure but lacks the phenylmethoxy group.
Trimethylsilane: Contains three methyl groups instead of phenyl groups.
Phenylsilane: Contains only one phenyl group and lacks the methyldiphenyl structure.
Uniqueness
Silane, methyldiphenyl(phenylmethoxy)- is unique due to the presence of both phenyl and phenylmethoxy groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific functionalization and stability.
Propriétés
Numéro CAS |
109629-92-7 |
|---|---|
Formule moléculaire |
C20H20OSi |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
methyl-diphenyl-phenylmethoxysilane |
InChI |
InChI=1S/C20H20OSi/c1-22(19-13-7-3-8-14-19,20-15-9-4-10-16-20)21-17-18-11-5-2-6-12-18/h2-16H,17H2,1H3 |
Clé InChI |
MYFMMOTVUAZKSK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


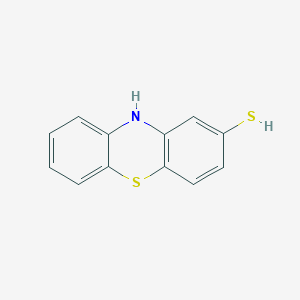
-](/img/structure/B14334052.png)
